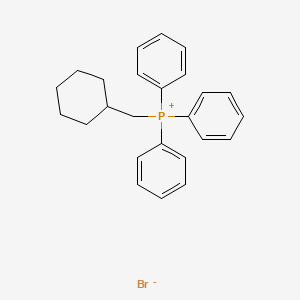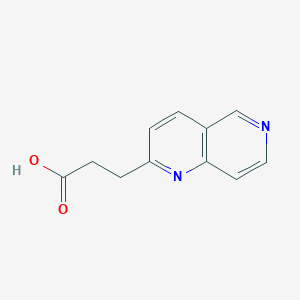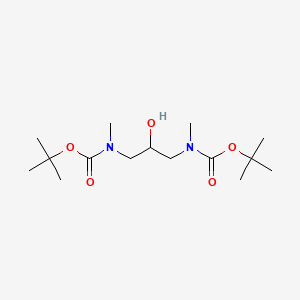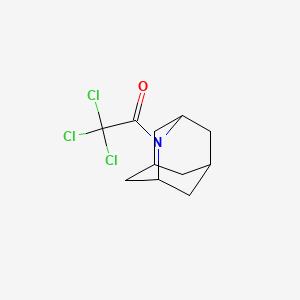
(Cyclohexylmethyl)triphenylphosphonium bromide
概要
説明
(Cyclohexylmethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C25H28BrP. It is a quaternary phosphonium salt that is often used in organic synthesis, particularly in the Wittig reaction, which is a method for converting carbonyl compounds into alkenes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is to react triphenylphosphine with cyclohexylmethyl bromide under reflux conditions in an appropriate solvent such as toluene or acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(Cyclohexylmethyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Typical solvents for these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium methoxide would yield (Cyclohexyl)methyltriphenylphosphonium methoxide.
科学的研究の応用
(Cyclohexylmethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.
Biology: The compound’s lipophilic nature allows it to be used in studies involving membrane transport and cellular uptake.
Industry: The compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (Cyclohexylmethyl)triphenylphosphonium bromide primarily involves its role as a phosphonium ylide in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The phosphonium ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide.
類似化合物との比較
Similar Compounds
- Methyltriphenylphosphonium Bromide
- Benzyltriphenylphosphonium Bromide
- Allyltriphenylphosphonium Bromide
Uniqueness
(Cyclohexylmethyl)triphenylphosphonium bromide is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This can influence its reactivity and the types of products formed in chemical reactions.
特性
分子式 |
C25H28BrP |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
cyclohexylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H28P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1 |
InChIキー |
WGKJVVSZBRJVNS-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-chloro-4-nitro-1-[2-(2-oxiranyl)ethyl]-1H-imidazole](/img/structure/B8305402.png)
